N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine
CAS No.:
Cat. No.: VC15187366
Molecular Formula: C16H17NO6
Molecular Weight: 319.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17NO6 |
|---|---|
| Molecular Weight | 319.31 g/mol |
| IUPAC Name | 2-[2-(3,4-dimethyl-2-oxochromen-7-yl)oxypropanoylamino]acetic acid |
| Standard InChI | InChI=1S/C16H17NO6/c1-8-9(2)16(21)23-13-6-11(4-5-12(8)13)22-10(3)15(20)17-7-14(18)19/h4-6,10H,7H2,1-3H3,(H,17,20)(H,18,19) |
| Standard InChI Key | RIIKYORKAXVOAH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NCC(=O)O)C |
Introduction
N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine is a complex organic compound that integrates a chromenone moiety with an amino acid component, specifically glycine. This unique structure suggests potential biological activities and applications in medicinal chemistry. The compound's molecular formula and weight are not explicitly detailed in reliable sources, but it is known to feature a chromen-7-yl group linked to a propanoyl group and glycine.
Synthesis and Reactivity
The synthesis of this compound typically involves multi-step organic reactions. While the exact synthesis pathway is not detailed in reliable sources, compounds with similar structures often require careful optimization of reaction conditions to achieve high yields and purity.
Comparison with Related Compounds
Related compounds, such as N-{2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine, have been studied for their biological activities. This compound has a molecular weight of 409.4 g/mol and is known for its complex structure and potential applications in medicinal chemistry .
| Compound Name | Molecular Weight (g/mol) | Notable Features |
|---|---|---|
| N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine | Not specified | Chromenone and glycine moieties |
| N-{2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine | 409.4 | Benzyl and dimethyl substitutions |
| N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine | 361.4 | Norleucine instead of glycine |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume